molecular formula C16H22N4O3S B2748017 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine CAS No. 898060-68-9

1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B2748017
M. Wt: 350.44
InChI Key: ZNPWPMDSCITMML-UHFFFAOYSA-N
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Description

1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine, also known as DSP-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DSP-4 is a potent and selective neurotoxin that is commonly used to study the noradrenergic system in the brain.

Scientific Research Applications

Anticancer Potential

A study by Turov (2020) explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent. These compounds showed effectiveness against various cancer cell lines, highlighting the potential of piperazine derivatives in cancer treatment (Turov, 2020).

Antibacterial and Biofilm Inhibition

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker. These compounds demonstrated potent antibacterial efficacy and biofilm inhibition activities, suggesting their potential use in combating bacterial infections (Mekky & Sanad, 2020).

Molecular Structure and Computational Analysis

Kumara et al. (2017) focused on the crystal structure and computational analysis of novel piperazine derivatives. These studies help in understanding the molecular interactions and properties of such compounds, which is crucial for developing new pharmaceuticals (Kumara et al., 2017).

Dopamine Receptor Research

Möller et al. (2017) discovered that 1,4-disubstituted aromatic piperazines, including the compound of interest, interact with dopamine receptors. This research provides insights into the development of drugs for neurological disorders (Möller et al., 2017).

Metabolic Pathway Analysis

Hvenegaard et al. (2012) investigated the oxidative metabolism of a piperazine derivative, highlighting its metabolic pathways and interactions with enzymes. Such studies are essential for understanding drug metabolism and optimizing therapeutic efficacy (Hvenegaard et al., 2012).

Pharmacokinetic Modeling

Watson, Davis, and Jones (2011) applied physiologically based pharmacokinetic modeling to a piperazine derivative, demonstrating its pharmacokinetics and metabolism. This research aids in predicting drug behavior in the human body (Watson et al., 2011).

properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-13-16(12-18(2)17-13)24(21,22)20-10-8-19(9-11-20)14-4-6-15(23-3)7-5-14/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPWPMDSCITMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine

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